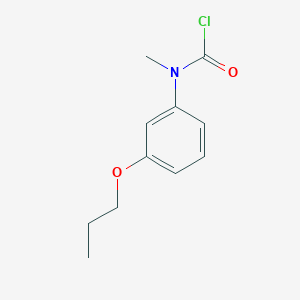
Carbamic chloride, methyl(3-propoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic chloride, methyl(3-propoxyphenyl)- is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of carbamic acid and features a carbamoyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic chloride, methyl(3-propoxyphenyl)- can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows:
R2NH+COCl2→R2NCOCl+[R2NH2]Cl
In this case, the amine used is methyl(3-propoxyphenyl)amine. The reaction is typically carried out under controlled conditions to avoid the formation of unwanted by-products.
Industrial Production Methods
Industrial production of carbamic chloride, methyl(3-propoxyphenyl)- involves the use of large-scale reactors where the reaction between methyl(3-propoxyphenyl)amine and phosgene is carefully monitored. The process requires stringent safety measures due to the toxic nature of phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic chloride, methyl(3-propoxyphenyl)- undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form carbamates.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base like pyridine.
Aminolysis: Amines such as methylamine or ethylamine, under mild conditions.
Major Products Formed
Hydrolysis: Carbamic acid and hydrochloric acid.
Alcoholysis: Carbamates.
Aminolysis: Ureas.
Wissenschaftliche Forschungsanwendungen
Carbamic chloride, methyl(3-propoxyphenyl)- is used in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of pesticides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of carbamic chloride, methyl(3-propoxyphenyl)- involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical synthesis processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity.
Ethylcarbamoyl chloride: Similar structure but with an ethyl group instead of a propoxyphenyl group.
Uniqueness
Carbamic chloride, methyl(3-propoxyphenyl)- is unique due to the presence of the propoxyphenyl group, which imparts specific reactivity and properties that are different from other carbamoyl chlorides. This makes it particularly useful in certain chemical synthesis applications where these properties are desired.
Eigenschaften
CAS-Nummer |
59732-04-6 |
|---|---|
Molekularformel |
C11H14ClNO2 |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
N-methyl-N-(3-propoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C11H14ClNO2/c1-3-7-15-10-6-4-5-9(8-10)13(2)11(12)14/h4-6,8H,3,7H2,1-2H3 |
InChI-Schlüssel |
IAFSDRURAIZPMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)N(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


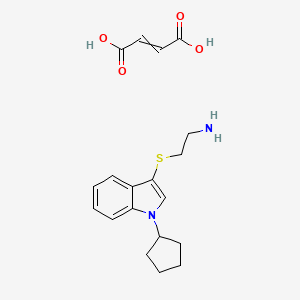
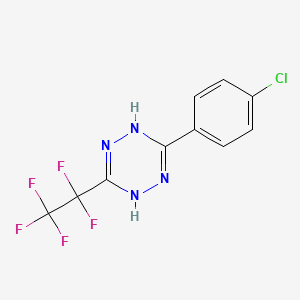
![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
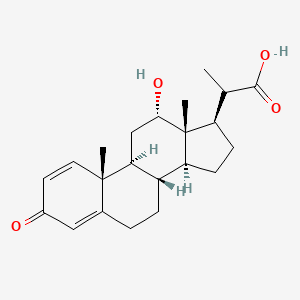
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
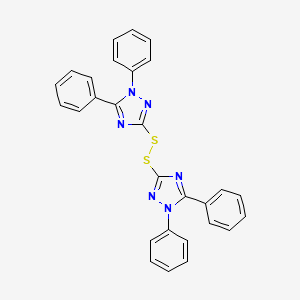
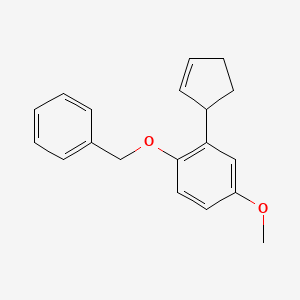
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
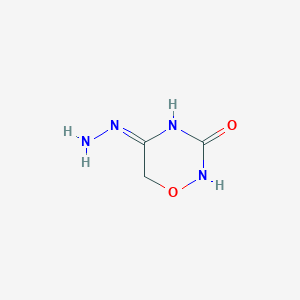
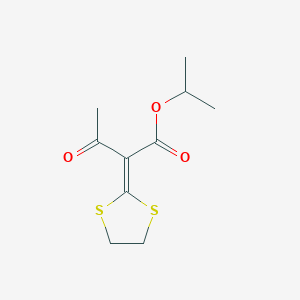
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
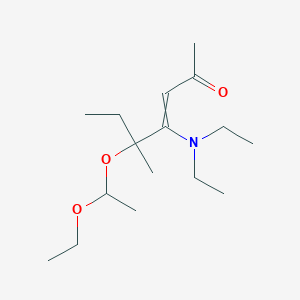

phenylphosphanium](/img/structure/B14597825.png)
